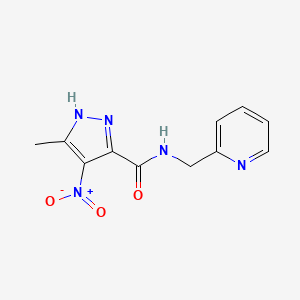
5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group, a methyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Methylation: The methyl group at the 5-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine, such as pyridin-2-ylmethylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.
Reducing Agents: Iron powder and hydrochloric acid for nitro group reduction.
Nucleophiles: Ammonia, primary amines, or secondary amines for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Amides: Nucleophilic substitution reactions yield various substituted amides.
Scientific Research Applications
5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-2-ylmethyl group may enhance binding affinity to specific targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1H-pyrazole-3-carboxamide: Lacks the methyl and pyridin-2-ylmethyl groups, resulting in different chemical properties and reactivity.
5-methyl-1H-pyrazole-3-carboxamide: Lacks the nitro and pyridin-2-ylmethyl groups, leading to different biological activities.
N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide:
Uniqueness
5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activities
Properties
Molecular Formula |
C11H11N5O3 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11N5O3/c1-7-10(16(18)19)9(15-14-7)11(17)13-6-8-4-2-3-5-12-8/h2-5H,6H2,1H3,(H,13,17)(H,14,15) |
InChI Key |
XYLCLFNCLVKXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















